2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester
Description
2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester is a benzoic acid derivative characterized by a methoxy group at position 6 of the aromatic ring and a 2,4-dimethylbenzyloxymethyl substituent at position 2. This ester is structurally related to several compounds documented in the literature, sharing a core benzoic acid methyl ester scaffold with variations in substituents influencing physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(2,4-dimethylphenyl)methoxymethyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-13-8-9-15(14(2)10-13)11-23-12-16-6-5-7-17(21-3)18(16)19(20)22-4/h5-10H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIVSMQQJQQHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COCC2=C(C(=CC=C2)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the benzyloxymethyl group and the methoxy group. The benzyloxymethyl group can be synthesized through the reaction of benzyl chloride with methanol under basic conditions. The methoxy group is often introduced using methanol in the presence of a strong base or acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of specialized reactors and purification techniques to ensure high yield and purity. The process may include the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its ability to interact with specific biological targets makes it a useful tool in understanding biological processes.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its structural features may be exploited to create new drugs with specific therapeutic effects.
Industry: In the industrial sector, the compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features include:
2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic Acid Methyl Esters
- Substituents : 3,4-Dichloro groups on the benzyl moiety.
- Molecular Formula : C₁₇H₁₆Cl₂O₄.
- Molecular Weight : 355.22 g/mol.
- Key Differences : Chlorine atoms introduce electron-withdrawing effects, increasing lipophilicity (logP) compared to methyl groups. This enhances metabolic stability but may reduce aqueous solubility .
2-(8-Aza-octyl)-6-methoxy-benzoic Acid Methyl Ester
- Substituents : Aza-octyl chain (flexible amine-containing alkyl group).
- Synthesis : Involves sodium nitrate in DMF, yielding 83.7% .
Methyl 2-(((6-Hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)-4,5-dimethoxybenzoate
- Substituents: Chromenyl-amino group with hydroxyl and ketone functionalities.
- Molecular Weight : ~412.44 g/mol (estimated).
2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-methoxy-benzoic Acid Methyl Ester
- Substituents : Dihydroxy-phenyl-ethyl group.
- Molecular Formula : C₁₇H₁₈O₅.
Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | logP (Estimated) | Key Properties |
|---|---|---|---|---|
| Target Compound | 2,4-Dimethylbenzyloxymethyl | ~314.22 | ~3.5 | High lipophilicity, moderate stability |
| 2-(3,4-Dichloro-benzyloxymethyl) Analog | 3,4-Dichloro | 355.22 | ~4.2 | Enhanced metabolic stability |
| 2-(8-Aza-octyl) Analog | Aza-octyl chain | ~337.40 | ~2.8 | Increased polarity, water solubility |
| Chromenyl-amino Analog | Chromene ring | ~412.44 | ~3.0 | Conjugation-dependent redox activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
